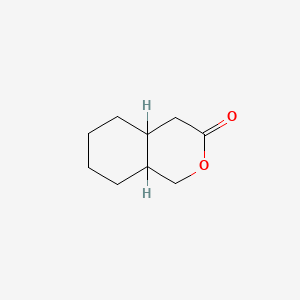

八氢苯并吡喃-3-酮

描述

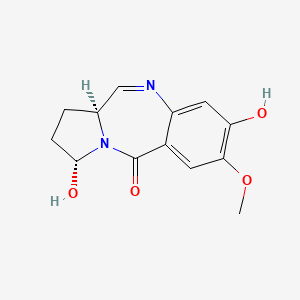

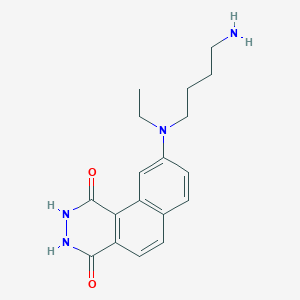

(2-Hydroxymethyl-cyclohexyl)-acetic acid lactone is a benzopyran.

科学研究应用

癌症治疗应用:

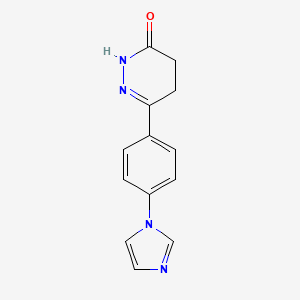

- 与八氢苯并吡喃-3-酮相关的新型螺环咪唑啉化合物通过诱导白血病细胞凋亡展示了抗癌特性,暗示在白血病治疗中的潜在用途 (Kavitha et al., 2009)。

材料科学和工业:

- 八氢-1,3,5,7-四硝基-1,3,5,7-四唑烷(HMX)是一种衍生物,在国防工业中被广泛使用。通过差示扫描量热法(DSC)研究HMX的热分解特性旨在建立一个反应动力学模型 (Lin et al., 2010)。

药物研究:

- 发现人类有机阳离子转运体3(OCT3)介导各种抗心律失常药物的转运。这意味着OCT3在这些药物的分布和排泄中发挥作用,突显了理解转运机制的重要性 (Hasannejad et al., 2004)。

复杂分子的合成:

- 通过微波辐射下的四组分多米诺反应合成了八氢苯并[b]吲哚[1,2,3-de][1,8]萘啉衍生物,展示了该化合物在复杂分子构建中的实用性 (Cao et al., 2013)。

神经科学研究:

- 一类八氢苯并[f]喹啉被确认为多巴胺D₃选择性全激动剂,为神经科学研究和潜在治疗应用提供了见解 (Clark et al., 2012)。

生物研究和蛋白质组学:

- 包括八氢苯并吡喃衍生物在内的带电离子表面活性剂改善了整合膜蛋白的溶解性,用于蛋白质组学研究,增进了对蛋白质相互作用的理解 (Henningsen et al., 2002)。

激素研究:

- 研究了八氢苯并吡喃衍生物作为人类酶5α-还原酶1的选择性抑制剂,为非类固醇激素调节的方法提供了见解 (Guarna et al., 2001)。

雌激素受体调节:

- 一种基于香豆素的双苯并吡喃,一种新型选择性雌激素受体调节剂(SERM),被发现可以缓解类似潮热的症状并增加大鼠阴道液体性,突显了在妇科健康中的潜在应用 (Jain et al., 2006)。

抗微生物研究:

- 包括八氢苯并吡喃衍生物在内的八面体多吡啶基二核铑(II)配合物展示了显著的抗微生物活性。这表明在对抗细菌和真菌感染中的潜在应用 (Yang et al., 2018)。

抗病毒研究:

- 辛酸辛酯,一种衍生物,显示出对DNA和RNA病毒的显著抗病毒效果,暗示其作为广谱抗病毒剂的潜在性 (Uozaki et al., 2007)。

属性

CAS 编号 |

21962-62-9 |

|---|---|

产品名称 |

Octahydrobenzopyran-3-one |

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC 名称 |

1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |

InChI |

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2 |

InChI 键 |

AYMWCZFEDLLHMI-UHFFFAOYSA-N |

SMILES |

C1CCC2COC(=O)CC2C1 |

规范 SMILES |

C1CCC2COC(=O)CC2C1 |

其他 CAS 编号 |

21962-62-9 |

同义词 |

(2-hydroxymethylcyclohexyl)acetic acid lactone CIC-4 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)